Urea-13C

Description

Urea 13C is a urea molecule radiolabelled with the non-radioactive element carbon-13. It is currently used for the Urea Breath Test (UBT) and is available as a rapid diagnostic test (marketed as Pranactin-Citric) for the detection of Helicobacter pylori infections. H pylori is a common stomach bacteria that has been linked to a variety of upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma. The UBT is indicated to confirm H. pylori infection and to monitor post-treatment for its eradication. Radiolabelled urea is available in two forms as 13C and 14C. Both forms can be used within the Urea Breath Test, however some may prefer 13C as it is non-radioactive compared to 14C, which may be preferable in pregnant women and children. The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.

Urea c-13 is a Helicobacter pylori Diagnostic.

Urea C-13 is a radiolabelled urea molecule used to diagnose stomach ulcers caused by Heliobacter pylori. In the presence of H. pylori, urea C-13 is metabolized by urease to produce ammonia and radioactive carbon dioxide at the interface between the gastric epithelium and lumen. The radioactive carbon dioxide is absorbed in the blood and is detected when exhaled in the breath.

UREA C 13 is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1996 and is indicated for helicobacter pylori infectious disease.

See also: Citric acid; urea C-13 (component of).

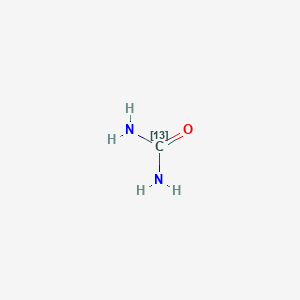

Structure

3D Structure

Properties

IUPAC Name |

diamino(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973641 | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-82-2 | |

| Record name | Urea C 13 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Urea-13C and its stable isotope properties

An In-depth Technical Guide to Urea-13C: Properties, Applications, and Methodologies

Introduction

This compound is an isotopically labeled form of urea, where the common carbon-12 (¹²C) atom is replaced by the stable, non-radioactive isotope carbon-13 (¹³C).[1][2] This substitution makes the molecule slightly heavier but biochemically indistinguishable from its natural counterpart.[1] Its primary significance lies in its utility as a diagnostic agent and a metabolic tracer, most notably in the Urea Breath Test (UBT) for detecting Helicobacter pylori infections.[3][4] Unlike radioactive isotopes like carbon-14, the stability and non-radioactive nature of ¹³C make this compound exceptionally safe for use in all patient populations, including children and pregnant women.[1][5][6]

Stable Isotope Properties of this compound

The key characteristic of this compound is the presence of the ¹³C isotope, which allows it to be differentiated from the naturally abundant ¹²C-urea by analytical techniques such as mass spectrometry and infrared spectroscopy.[1][7] This property is fundamental to its application as a tracer.

| Property | Value | Source(s) |

| Chemical Formula | H₂N(¹³C=O)NH₂ | [8] |

| Labeled Molecular Weight | 61.05 g/mol | [8] |

| Unlabeled Molecular Weight | 60.06 g/mol | [9] |

| CAS Number (Labeled) | 58069-82-2 | [8] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [8][10] |

| Chemical Purity | ≥98% | [8] |

| Form | Solid / Crystalline Powder | |

| Synonyms | Carbamide-¹³C, Carbonyldiamide-¹³C | [8][9] |

Core Applications and Signaling Pathways

Diagnosis of Helicobacter pylori Infection: The Urea Breath Test (UBT)

The most prominent application of this compound is in the Urea Breath Test (UBT), a highly accurate, non-invasive method for diagnosing active H. pylori infections.[4][11] These bacteria are linked to various gastrointestinal diseases, including gastritis, peptic ulcers, and stomach cancer.[1][5]

Mechanism of Action: The principle of the UBT is based on the unique ability of H. pylori to produce large quantities of the urease enzyme.[3][6] This enzyme is not present in human cells.[4] When a patient ingests this compound, the following reaction occurs if H. pylori is present in the stomach:

-

Hydrolysis: The bacterial urease catalyzes the hydrolysis of the ingested this compound into ammonia (NH₃) and ¹³C-labeled carbon dioxide (¹³CO₂).[1][10]

-

Absorption and Exhalation: The ¹³CO₂ produced in the stomach diffuses into the bloodstream, is transported to the lungs, and subsequently exhaled.[1][6]

-

Detection: The ratio of ¹³CO₂ to ¹²CO₂ in the patient's exhaled breath is measured. A significant increase in this ratio after ingesting this compound indicates the presence of urease activity and thus an active H. pylori infection.[1][4]

Metabolic Research

This compound also serves as a valuable tracer in metabolic studies, particularly for investigating ureagenesis (the formation of urea) and nitrogen metabolism.[12] By introducing ¹³C-labeled precursors into a biological system, researchers can track the incorporation of the isotope into urea and other metabolites over time. This allows for the quantitative measurement of metabolic flux through pathways like the urea cycle.[12] These studies are crucial for understanding liver function and various metabolic disorders.

Experimental Protocols

Protocol 1: this compound Breath Test (UBT) for H. pylori

This protocol outlines the standardized procedure for performing a UBT.

Patient Preparation:

-

Fasting: The patient must fast for a minimum of 4-6 hours prior to the test to ensure the stomach is empty.[10][13]

-

Medication Restrictions:

-

Smoking: The patient should not smoke for at least 2 hours before the test.[13]

Test Procedure:

-

Baseline Breath Sample: The patient exhales into a collection bag or tube to provide a baseline (pre-dose) breath sample.[3][10]

-

Administration of this compound: The patient swallows a capsule or drinks a solution containing a specified dose of this compound (typically 50-100 mg).[10]

-

Waiting Period: The patient rests for a period of 15 to 30 minutes.[3][11] During this time, the patient may be asked to lie on their left side for a few minutes to increase contact time between the urea and the stomach lining.[3]

-

Post-Dose Breath Sample: A second breath sample is collected in a new container.[3]

-

Analysis: Both breath samples are analyzed using an isotope ratio mass spectrometer (IRMS) or a nondispersive infrared (NDIR) spectrometer to measure the change in the ¹³CO₂/¹²CO₂ ratio.[6][11]

Protocol 2: General Methodology for a Metabolic Study Using this compound

This protocol provides a general framework for a clinical research study investigating ureagenesis.

-

Subject Selection and Baseline: Recruit subjects based on study criteria. Collect baseline blood and urine samples to determine natural isotopic abundances and baseline urea concentrations.

-

Tracer Administration: Administer this compound (or a ¹³C-labeled precursor like sodium bicarbonate) via a primed, constant intravenous infusion to achieve a steady-state concentration of the tracer in the body's bicarbonate pool.[12]

-

Timed Sampling: Collect blood and/or urine samples at regular, predetermined intervals over several hours.[12]

-

Sample Processing: Separate plasma from blood samples. Process all samples to isolate urea.

-

Isotopic Analysis: Analyze the purified urea using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enrichment of ¹³C in the urea molecule over time.

-

Kinetic Modeling: Use the isotopic enrichment data to calculate the rate of appearance of ¹³C-urea in plasma. Apply compartmental modeling to determine the whole-body urea production rate.[12]

Production of this compound

The synthesis of this compound requires specialized methods to incorporate the ¹³C atom with high efficiency. One documented method involves a two-stage process:

-

Carbonate Formation: ¹³C-labeled carbon dioxide (¹³CO₂) is reacted with propylene oxide in the presence of a catalyst system (e.g., zinc bromide and tetrabutylammonium bromide).[14]

-

Ammonolysis: The resulting ¹³C-propylene carbonate is then treated with ammonia under pressure to form this compound and propylene glycol.[14]

Industrially, urea is produced from ammonia and carbon dioxide.[15] For isotopic labeling, this process is adapted to use ¹³CO₂ as the starting material in a reaction with ammonia at high temperature and pressure.[15][16]

Conclusion

This compound is a powerful and safe tool in both clinical diagnostics and advanced metabolic research. Its stable isotope properties allow for non-invasive, highly accurate testing for H. pylori and provide a dynamic window into the complex processes of nitrogen metabolism. The well-established protocols for its use, particularly the Urea Breath Test, have made it an indispensable component of modern gastroenterology. As analytical instrumentation becomes more accessible, the applications of this compound and other stable isotope tracers are poised to expand further, offering deeper insights into human physiology and disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. bangkokhospital.com [bangkokhospital.com]

- 6. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbon isotope analysis in urea at high 13C-abundances using the 13/12CO2-breath test device FANci2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urea (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Urea - Wikipedia [en.wikipedia.org]

- 10. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urea breath test - Wikipedia [en.wikipedia.org]

- 12. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea breath test (UBT) | Sullivan Nicolaides Pathology [snp.com.au]

- 14. RU2638837C1 - Method of producing 13c-urea - Google Patents [patents.google.com]

- 15. shimico.com [shimico.com]

- 16. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

The Unseen Signal: A Technical Guide to the Natural Abundance of ¹³C and its Application in Urea-¹³C Breath Tests

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the stable isotope Carbon-13 (¹³C) in biomedical research, with a specific focus on its pivotal role in the Urea-¹³C Breath Test (UBT) for the diagnosis of Helicobacter pylori infection. This document provides a comprehensive overview of the natural abundance of ¹³C, the biochemical basis of the UBT, detailed experimental protocols, and a summary of key quantitative data for accurate interpretation of results.

The Natural Abundance of Carbon-13

Carbon, the cornerstone of organic chemistry and life, exists in nature primarily as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C). While ¹²C is the more prevalent isotope, accounting for approximately 98.93% of all carbon atoms, ¹³C constitutes about 1.07% of natural carbon.[1] This small but significant natural abundance of ¹³C provides a baseline against which isotopic enrichment can be measured in tracer studies. Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C is non-radioactive and completely safe for human administration, making it an ideal tracer for diagnostic tests in a wide range of populations, including children and pregnant women.[2][3]

The slight mass difference between ¹²C and ¹³C allows for their differentiation and quantification using analytical techniques such as Isotope Ratio Mass Spectrometry (IRMS) and Non-Dispersive Infrared Spectroscopy (NDIRS).[2][4] This ability to measure the ratio of ¹³C to ¹²C with high precision is the foundation of the Urea-¹³C Breath Test.

The Urea-¹³C Breath Test: A Non-Invasive Diagnostic Tool

The Urea-¹³C Breath Test is a highly accurate and non-invasive diagnostic method used to detect the presence of active Helicobacter pylori infection in the stomach.[2][5] H. pylori is a bacterium strongly associated with various gastrointestinal diseases, including gastritis, peptic ulcers, and an increased risk of gastric cancer.[6][7] The test's principle lies in the unique and potent urease activity of H. pylori.[2][6] This enzyme rapidly hydrolyzes urea into ammonia (NH₃) and carbon dioxide (CO₂).

When a patient ingests urea labeled with ¹³C ((¹³NH₂)₂CO), if H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea. This enzymatic action releases ¹³C-labeled carbon dioxide (¹³CO₂), which is then absorbed into the bloodstream, transported to the lungs, and subsequently exhaled.[2][7][8] By measuring the change in the ratio of ¹³CO₂ to ¹²CO₂ in the patient's breath before and after the ingestion of ¹³C-urea, a positive or negative diagnosis can be made.[9]

The Biochemical Pathway

The enzymatic reaction catalyzed by H. pylori urease is the central event in the Urea-¹³C Breath Test. The following diagram illustrates this simple yet crucial metabolic pathway.

References

- 1. Validation of 13C-urea breathtest for the diagnosis of Helicobacter pylori infection in the Singapore population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpe.org.uk [cpe.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. Lower-dose (13)C-urea breath test to detect Helicobacter pylori infection-comparison between infrared spectrometer and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of [13C]urea breath test for Helicobacter pylori using a simple gas chromatograph-mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of the 13c-urea breath test for the initial diagnosis of helicobacter pylori infection and to confirm eradication after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of the 13C-urea breath test for the diagnosis of Helicobacter pylori infection in children: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. 13C urea breath test for Helicobacter pylori: Evaluation of 10-minute breath collection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Vivo Metabolic Pathway Tracing with Urea-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Urea-13C as a stable isotope tracer for in vivo metabolic pathway analysis. It provides a comprehensive overview of its use in two primary contexts: the non-invasive diagnosis of Helicobacter pylori infection via the Urea Breath Test (UBT) and the investigation of ureagenesis and urea cycle function. This document details the underlying principles, experimental protocols, and data interpretation for each application, supplemented with quantitative data and visual diagrams to facilitate understanding and implementation in a research or clinical setting.

Introduction to this compound Tracing

Stable isotope tracers, such as Carbon-13 (¹³C), have become indispensable tools in metabolic research, offering a safe and non-radioactive means to track the fate of molecules in vivo.[1][2] Urea ( (NH₂)₂CO) labeled with ¹³C is a versatile probe that can be employed in distinct ways to elucidate physiological and pathophysiological processes. Its utility stems from the central role of urea in nitrogen metabolism and the specific enzymatic reactions it undergoes in the body.

The two primary applications of ¹³C-urea tracing are:

-

¹³C-Urea Breath Test (UBT): A diagnostic tool for detecting the presence of the bacterium Helicobacter pylori in the stomach. This test relies on the urease activity of the bacterium to cleave ¹³C-urea, releasing ¹³CO₂ which is then detected in the breath.[3][4][5]

-

Ureagenesis and Urea Cycle Tracing: While direct administration of ¹³C-urea can be used to study urea kinetics, a more common approach for assessing the rate of urea synthesis (ureagenesis) involves the administration of a ¹³C-labeled precursor, such as ¹³C-acetate.[5][6][7] The labeled carbon from the precursor is incorporated into urea through the urea cycle, and the subsequent measurement of ¹³C-urea enrichment in plasma provides a dynamic view of this critical metabolic pathway.[5][6]

The ¹³C-Urea Breath Test (UBT) for Helicobacter pylori Detection

The ¹³C-Urea Breath Test is a highly accurate and non-invasive method for diagnosing active H. pylori infection.[3][4][5][8] It is based on the principle that H. pylori produces the enzyme urease, which is not present in human gastric tissue.[3][8]

Principle of the ¹³C-Urea Breath Test

When a patient ingests ¹³C-labeled urea, the urease produced by H. pylori hydrolyzes it into ammonia (NH₃) and ¹³C-labeled carbon dioxide (¹³CO₂).[3][5][8] The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled.[5] By measuring the ratio of ¹³CO₂ to ¹²CO₂ in breath samples before and after the ingestion of ¹³C-urea, a significant increase in this ratio indicates the presence of an active H. pylori infection.[3][5]

Experimental Protocol for the ¹³C-Urea Breath Test

The following protocol outlines the general steps for performing a ¹³C-Urea Breath Test. Specific details may vary based on the commercial kit used.

Patient Preparation:

-

Patients should fast for at least one hour before the test.[3]

-

Antibiotics and bismuth-containing medications should be discontinued for at least four weeks prior to the test.[3]

-

Proton pump inhibitors (PPIs) and sucralfate should be stopped for at least two weeks before the test.[3]

Procedure:

-

Baseline Breath Sample: The patient exhales into a collection bag to obtain a baseline breath sample.[3]

-

Ingestion of ¹³C-Urea: The patient ingests a solution containing 75 mg of ¹³C-urea dissolved in water or a citric acid solution.[9][10]

-

Incubation Period: The patient waits for a specified period, typically 10 to 30 minutes, to allow for the metabolism of the ¹³C-urea if H. pylori is present.[3][10]

-

Post-Ingestion Breath Sample: A second breath sample is collected in a separate bag.[3]

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an infrared isotope analyzer or isotope ratio mass spectrometry.[4] The difference in this ratio between the baseline and post-ingestion samples (often expressed as the "delta over baseline" or DOB value) is calculated.[11]

Quantitative Data Presentation

The diagnostic accuracy of the ¹³C-Urea Breath Test is high, with variations depending on the specific protocol and patient population.

| Diagnostic Parameter | Value Range | Reference |

| Sensitivity | 95.9% - 100% | [12][13][14] |

| Specificity | 95.7% - 100% | [12][13][14] |

Table 1: Diagnostic accuracy of the ¹³C-Urea Breath Test for H. pylori detection.

Experimental Workflow Diagram

Tracing Ureagenesis with ¹³C-Labeled Precursors

The in vivo assessment of ureagenesis, the metabolic process of urea formation, is crucial for understanding liver function and diagnosing and monitoring urea cycle disorders (UCDs).[6][15] This is typically achieved by administering a ¹³C-labeled precursor that enters the metabolic pathways leading to urea synthesis.[6][7]

Principle of Ureagenesis Tracing

A commonly used tracer for this purpose is ¹³C-labeled sodium acetate.[6][7] When administered, ¹³C-acetate is taken up by the liver and enters the Krebs cycle (also known as the citric acid or TCA cycle), where it is converted to ¹³C-labeled bicarbonate (H¹³CO₃⁻).[1] This labeled bicarbonate then serves as a substrate for carbamoyl phosphate synthetase I (CPS I), the first and rate-limiting enzyme of the urea cycle.[1][16] The ¹³C atom is subsequently incorporated into carbamoyl phosphate and ultimately into urea. By measuring the enrichment of ¹³C in plasma urea over time, the rate of ureagenesis can be quantified.[5][6]

Experimental Protocol for Ureagenesis Tracing

The following protocol provides a general framework for an in vivo ureagenesis study using ¹³C-acetate.

Patient Preparation:

-

Patients are typically studied in a post-absorptive state (overnight fast).

Procedure:

-

Baseline Blood Sample: A baseline blood sample is collected to determine the natural abundance of ¹³C in plasma urea.

-

Tracer Administration: A single oral dose of ¹³C-labeled sodium acetate is administered.

-

Serial Blood Sampling: Blood samples are collected at multiple time points after tracer administration (e.g., 30, 60, 90, 120, 180, 240, 300, and 360 minutes).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration and ¹³C enrichment of urea in the plasma samples are determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[17][18][19]

-

Data Analysis: The rate of appearance of ¹³C-urea in plasma is calculated to determine the rate of ureagenesis. The area under the curve (AUC) of ¹³C-urea concentration over time can also be used as a measure of urea cycle function.[6]

Quantitative Data Presentation

Studies using ¹³C-acetate to trace ureagenesis have demonstrated differences in urea cycle function between healthy individuals and patients with UCDs.

| Subject Group | Peak Plasma ¹³C-Urea Concentration (µM) | Reference |

| Healthy Controls | ~3.8 | [6] |

| Patients with Propionic Acidemia (Pre-treatment) | ~2.2 | [6] |

| Patients with Propionic Acidemia (Post-treatment with N-carbamylglutamate) | ~3.8 | [6] |

Table 2: Example of quantitative data from a ¹³C-ureagenesis study in patients with propionic acidemia before and after treatment with N-carbamylglutamate, which enhances urea cycle flux.

Metabolic Pathway and Experimental Workflow Diagrams

Analytical Methodologies

The accurate quantification of ¹³C enrichment in metabolites is paramount for the interpretation of stable isotope tracing studies.

-

For the ¹³C-Urea Breath Test, non-dispersive infrared spectroscopy (NDIRS) and isotope ratio mass spectrometry (IRMS) are the most common analytical techniques used to measure the ¹³CO₂/¹²CO₂ ratio in breath samples.[4]

-

For Ureagenesis Tracing, mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) is typically employed to determine the enrichment of ¹³C in plasma urea.[17][18][19] These methods offer high sensitivity and specificity for distinguishing between labeled and unlabeled urea molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the analysis of ¹³C-labeled metabolites.[20][21]

Applications in Drug Development

The use of ¹³C-urea and its precursors as metabolic tracers has significant implications for drug development:

-

Pharmacodynamic Biomarkers: The ¹³C-Urea Breath Test can be used to assess the efficacy of novel antimicrobial agents targeting H. pylori. A decrease in the DOB value post-treatment would indicate successful eradication of the bacteria.

-

Assessing Drug-Induced Liver Injury: Changes in ureagenesis rates, as measured by ¹³C-acetate tracing, could serve as a sensitive biomarker for drug-induced liver toxicity.

-

Evaluating Therapies for Metabolic Disorders: The ureagenesis tracing method is a powerful tool for evaluating the efficacy of new therapies for urea cycle disorders, as it provides a direct measure of the functional improvement of the pathway.[6][22]

Conclusion

In vivo metabolic pathway tracing using ¹³C-urea and its precursors offers a powerful and versatile approach for both clinical diagnostics and metabolic research. The ¹³C-Urea Breath Test is a well-established, non-invasive, and highly accurate method for the detection of H. pylori infection. The use of ¹³C-labeled precursors to trace ureagenesis provides valuable insights into the dynamic functioning of the urea cycle, with important applications in the study of liver function and the development of therapies for metabolic diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate these valuable techniques into their work.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digestivehealth.org.au [digestivehealth.org.au]

- 4. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]

- 5. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo measurement of ureagenesis with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 10. 13C-urea breath test for the diagnosis of Helicobacter pylori infection. A further simplification for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and cost-effectiveness of the 13C-urea breath test as the primary diagnostic investigation for the detection of Helicobacter pylori infection compared to invasive and non-invasive diagnostic tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-urea breath test for the diagnosis of Helicobacter pylori infection in children: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Accuracy of breath tests using low doses of 13C‐urea to diagnose Helicobacter pylori infection: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | Semantic Scholar [semanticscholar.org]

- 16. davuniversity.org [davuniversity.org]

- 17. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of (13C) urea enrichment by gas chromatography/mass spectrometry and gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simple and rapid quantitative assay of 13C-labelled urea in human serum using liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 22. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Urease-Mediated 13C-Urea Hydrolysis

An In-depth Technical Guide to Understanding Urease Activity with 13C-Urea

For researchers, scientists, and drug development professionals, understanding the dynamics of urease activity is critical for various fields, from diagnosing pathogenic infections to developing novel therapeutic inhibitors. The use of stable, non-radioactive 13C-labeled urea provides a powerful and safe tool for accurately measuring this activity. This guide details the principles, experimental protocols, and data interpretation involved in leveraging 13C-urea for urease activity analysis, with a primary focus on the well-established clinical application for Helicobacter pylori detection and adaptable principles for in vitro research.

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] The reaction proceeds in two stages: first, urea is broken down into ammonia and carbamic acid; the carbamic acid then spontaneously hydrolyzes to form another molecule of ammonia and carbonic acid.[1] This process leads to an increase in the local pH due to the production of ammonia, a weak base.[1]

When urea labeled with a stable carbon-13 isotope (¹³C-urea) is used as the substrate, the urease-catalyzed reaction produces ammonia and ¹³CO₂.[3] This isotopically labeled carbon dioxide can be readily detected and quantified using analytical instruments like an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).[4] The detection of ¹³CO₂ above a baseline level directly indicates the presence and activity of urease.[5]

Caption: Biochemical pathway of ¹³C-Urea hydrolysis by the urease enzyme.

Key Application: The ¹³C-Urea Breath Test (UBT)

The most prominent application of ¹³C-urea is the Urea Breath Test (UBT), a rapid, non-invasive diagnostic tool for identifying active Helicobacter pylori infections.[5] H. pylori is a bacterium strongly implicated in gastritis, peptic ulcers, and gastric cancer.[6][7] It produces large quantities of urease, which is not present in mammalian cells, making it an excellent diagnostic marker.[8] The test relies on the principle that if an H. pylori infection is present in the stomach, orally administered ¹³C-urea will be hydrolyzed by the bacterial urease.[4] The resulting ¹³CO₂ diffuses into the bloodstream, travels to the lungs, and is subsequently exhaled, where it can be measured.[3][4]

Experimental Protocol: ¹³C-Urea Breath Test

The following protocol is a generalized procedure for the clinical ¹³C-UBT.

Patient Preparation:

-

Fasting: Patients are typically required to fast for several hours (at least 6 hours) before the test.[9]

-

Medication Discontinuation: To avoid false-negative results, patients must discontinue specific medications that can suppress urease activity.[10]

Test Procedure:

-

Baseline Breath Sample: The patient exhales into a collection bag or tube to obtain a baseline (pre-urea) breath sample.[7][11]

-

Ingestion of ¹³C-Urea: The patient swallows a solution or tablet containing a specific dose of ¹³C-urea (e.g., 75 mg, 100 mg, or 125 mg).[12][13] Often, this is administered with a liquid meal, such as a citric acid solution, to slow gastric emptying and increase the contact time between the tracer and the H. pylori urease in the stomach.[4][14]

-

Waiting Period: The patient waits for a specified period, typically 15 to 30 minutes.[5][11] During this time, the patient may be asked to lie on their left side for a few minutes to ensure the urea solution coats the stomach lining.[11]

-

Post-Dose Breath Sample: After the waiting period, a second breath sample is collected in a new container.[7][11]

Sample Analysis:

-

The collected breath samples are analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS) to measure the ratio of ¹³CO₂ to ¹²CO₂.[4][5]

-

The result is expressed as a "delta over baseline" (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio between the baseline and post-dose samples.[13]

-

A DOB value exceeding a predetermined cut-off point indicates a positive result for H. pylori infection.[13]

Caption: Standard experimental workflow for the ¹³C-Urea Breath Test (UBT).

Quantitative Data from UBT Studies

The ¹³C-UBT is a highly accurate diagnostic method.[15] The performance metrics from various studies are summarized below.

| Parameter | Value(s) | Source(s) |

| Sensitivity | 97.4% - 98.0% | [13][16] |

| Specificity | 98.5% - 100% | [13][16] |

| Overall Accuracy | 94.8% - 98.0% | [12][13] |

| Typical ¹³C-Urea Dose | 50 mg, 75 mg, 100 mg, 125 mg | [9][12][13][16] |

| Sample Timing | 20 or 30 minutes post-ingestion | [4][12][16] |

| Example Cut-off Value | 2.4‰ to 4.0‰ (DOB at 30 min) | [12][13] |

Factors Influencing UBT Accuracy

Several factors can lead to inaccurate results, primarily false negatives.

Caption: Logical relationships affecting the accuracy of the Urea Breath Test.

In Vitro Urease Activity Assays

The principles of the UBT can be adapted for in vitro assays, which are essential for basic research and drug development, such as screening for urease inhibitors. Instead of collecting breath, the ¹³CO₂ produced in a sealed reaction vessel is measured.

Experimental Protocol: In Vitro ¹³C-Urea Assay for Urease Activity

This protocol describes a method for measuring the activity of a purified urease enzyme or urease in a bacterial culture.

Materials and Reagents:

-

Source of Urease: Purified urease enzyme, bacterial cell lysate, or whole bacterial culture.

-

Buffer: A suitable buffer with a pH optimum for the urease being studied (e.g., 10 mM sodium phosphate, pH 7.0).

-

Substrate: ¹³C-Urea solution (e.g., 20 mM final concentration).[17]

-

Reaction Vessels: Gas-tight vials with septa.

-

Detection System: Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS) or other sensitive ¹³CO₂ detector.

-

(Optional) Inhibitor: Compound to be tested for urease inhibition.

Procedure:

-

Sample Preparation:

-

For purified enzyme, dilute to the desired concentration in assay buffer.

-

For bacterial samples, culture the bacteria to the desired growth phase. The cells can be used whole or lysed to release the enzyme.

-

-

Reaction Setup:

-

In a gas-tight vial, add the assay buffer.

-

Add the enzyme sample (and inhibitor, if applicable). Pre-incubate if necessary to allow inhibitor binding.

-

Seal the vial.

-

-

Initiate Reaction: Inject the ¹³C-urea solution into the sealed vial to start the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[18] Incubation time may be longer for samples with low urease activity.

-

Headspace Analysis: After incubation, collect a sample of the headspace gas from the vial using a gas-tight syringe.

-

Quantification: Inject the gas sample into the GC-IRMS to quantify the amount of ¹³CO₂ produced.

-

Data Analysis: Calculate the rate of ¹³CO₂ production to determine the urease activity. For inhibitor screening, compare the activity in the presence of the compound to a control reaction without the inhibitor.

Quantitative Data for H. pylori Urease

Kinetic parameters are crucial for designing in vitro assays and for drug development research.

| Parameter | Value | Source(s) |

| Michaelis Constant (K_m) | 0.17 to 0.48 mM | [19] |

| Specific Activity | 1,100 to 1,700 µmol urea/min/mg protein | [19] |

This guide provides a comprehensive framework for utilizing ¹³C-urea to study urease activity. From the highly refined and clinically vital UBT for H. pylori detection to adaptable in vitro protocols for research and development, ¹³C-urea stands out as a safe, reliable, and precise tool for scientists in the field.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. What is the mechanism of Urea-13C? [synapse.patsnap.com]

- 4. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urea breath test - Wikipedia [en.wikipedia.org]

- 6. Urea Breath Test – The Centre of Excellence for Gastroenerology [centrefordigestivediseases.com]

- 7. mft.nhs.uk [mft.nhs.uk]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 12. Noninvasive detection of Helicobacter pylori infection in clinical practice: the 13C urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usiena-air.unisi.it [usiena-air.unisi.it]

- 14. 13C urea breath test (UBT) in the diagnosis of Helicobacter pylori: why does it work better with acid test meals? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. Analysis of the 13C-urea breath test for detection of Helicobacter pylori infection based on the kinetics of delta-13CO2 using laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web.stanford.edu [web.stanford.edu]

- 18. abcam.com [abcam.com]

- 19. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Urea-¹³C in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of Urea-¹³C. Urea-¹³C is a non-radioactive, stable isotope-labeled compound essential for various diagnostic and research applications, most notably the Urea Breath Test (UBT) for detecting Helicobacter pylori infections and its increasing use in metabolic studies. Adherence to proper laboratory practices is crucial to ensure the safety of personnel and the integrity of experimental results.

Physical and Chemical Properties

Urea-¹³C is chemically identical to unlabeled urea, with the exception that the carbon atom is the stable isotope ¹³C.[1] This substitution allows it to be used as a tracer in biological systems.

| Property | Value | Source(s) |

| Chemical Formula | H₂N(¹³C)ONH₂ | [2][3] |

| Molecular Weight | ~61.05 g/mol | [1][2][4] |

| CAS Number | 58069-82-2 | [2][4] |

| Appearance | Solid, Crystalline Powder | [5] |

| Melting Point | 132-135 °C | [2][3][5] |

| Form | Solid | [3] |

| Storage Temperature | Room Temperature | [3][4] |

Hazard Identification and Toxicology

| Metric | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 8,471 mg/kg | Rat | [5][7] |

| Acute Oral Toxicity (LD50) | 11,000 mg/kg | Mouse | [7] |

| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged contact. | Rabbit | [5][7][8] |

| Eye Damage/Irritation | May cause eye irritation. | Rabbit | [5][7][9] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | N/A | [5] |

Health Effects:

-

Inhalation : May cause respiratory tract irritation.[7]

-

Skin Contact : Hazardous in case of skin contact (irritant).[7] Repeated or prolonged exposure may cause dermatitis.[8]

-

Eye Contact : Hazardous in case of eye contact (irritant).[7]

-

Ingestion : While generally low in toxicity, ingestion of large amounts can lead to nausea and vomiting.[5][10]

Laboratory Safety and Handling

A systematic approach to handling Urea-¹³C minimizes risk and ensures a safe laboratory environment. This involves using appropriate personal protective equipment (PPE) and adhering to standard operating procedures.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[7][11][12]

-

Hand Protection : Use compatible chemical-resistant gloves, such as nitrile rubber.[7][12]

-

Body Protection : A fully-buttoned lab coat is required to prevent skin contact.[7]

-

Respiratory Protection : If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Engineering Controls

-

Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[7]

-

Ensure that eyewash stations and safety showers are located close to the workstation.[11]

Storage and Disposal

Proper storage and disposal are critical for maintaining chemical integrity and environmental safety.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13] Keep it away from incompatible materials such as strong oxidizing agents.[7][11] The compound is stable under normal, ambient conditions.[5]

-

Disposal : Waste Urea-¹³C should be collected in a sealable, compatible waste container.[7] The container must be clearly labeled. Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[7][9] Do not let the product enter drains.[5]

Accidental Release and First-Aid Measures

Accidental Release

-

Evacuate : Evacuate the area if necessary.

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : For a dry spill, wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal.[7][11] Avoid generating dust.[5][7]

-

Cleaning : Clean the affected area thoroughly.[5]

First-Aid Measures

-

Skin Contact : Take off contaminated clothing immediately. Rinse the skin with plenty of water.[5][7]

-

Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][9][11] Remove contact lenses if present and easy to do.

-

Ingestion : Rinse the mouth with water. Make the victim drink water (two glasses at most).[5][7] Do not induce vomiting.[11] Consult a doctor if feeling unwell.[5]

Applications and Experimental Protocols

Urea-¹³C is a key diagnostic agent and research tool due to its non-radioactive nature, making it safe for use in humans, including children and pregnant women.[14][15][16]

The ¹³C-Urea Breath Test (UBT) for H. pylori Detection

The UBT is the most common application of Urea-¹³C.[14][17] It is a non-invasive, highly accurate method for diagnosing active H. pylori infection.[16][18] The test relies on the ability of the H. pylori enzyme, urease, to hydrolyze urea into ammonia and carbon dioxide (CO₂).[8][19]

Detailed Experimental Protocol (UBT):

-

Patient Preparation : The patient must fast for at least one hour (some protocols recommend 4-6 hours) before the test.[18][20] Certain medications, such as antibiotics, bismuth-containing products, and proton pump inhibitors, must be discontinued for a specified period (ranging from 1 to 4 weeks) prior to the test, as they can interfere with the results.[18][20][21]

-

Baseline Sample : A baseline breath sample is collected. The patient blows through a straw into a collection bag or tube.[18][21]

-

Ingestion of ¹³C-Urea : The patient drinks a solution containing a specific amount of ¹³C-Urea (e.g., 75-100 mg) dissolved in water or a citric acid solution.[18][21] Citric acid can help delay gastric emptying, increasing the contact time between the tracer and the stomach lining.[22]

-

Incubation Period : The patient waits for a set period, typically 10 to 30 minutes.[16][18][21]

-

Post-Dose Sample : A second breath sample is collected in the same manner as the baseline sample.[18][21]

-

Analysis : The ratio of ¹³CO₂ to ¹²CO₂ in both breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectroscope (NDIRS).[15][16]

-

Interpretation : A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of urease activity and, therefore, an active H. pylori infection.[15][18]

Metabolic Studies and Drug Development

Urea-¹³C is also a valuable tracer in metabolic research and drug development. It can be used to study metabolic pathways, nitrogen metabolism, and assess the in vivo behavior of oral drug dosage forms.[23][24]

In these studies, ¹³C-labeled urea is introduced into a biological system.[24][25] Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) are then used to track the ¹³C label as it is incorporated into various downstream metabolites. This provides valuable, quantitative insights into the activity of specific metabolic pathways under different conditions.[17][24] For example, it has been used as a proof-of-concept marker to assess drug release kinetics and location for colon-targeted oral dosage forms.[23]

References

- 1. Urea C-13 | CH4N2O | CID 636363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 尿素-13C,15N2 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. Urea (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. UREA (13C, 15N2) - Safety Data Sheet [chemicalbook.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Urea - Wikipedia [en.wikipedia.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Assessment of Health Effects of Exogenous Urea: Summary and Key Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Urea: Application, toxicity, storage, Preparation_Chemicalbook [m.chemicalbook.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Stability of 13C‐Urea Breath Test Samples Over Time in the Diagnosis of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. digestivehealth.org.au [digestivehealth.org.au]

- 19. What is the mechanism of Urea-13C? [synapse.patsnap.com]

- 20. Urea breath test (UBT) | Sullivan Nicolaides Pathology [snp.com.au]

- 21. mft.nhs.uk [mft.nhs.uk]

- 22. 13C urea breath test (UBT) in the diagnosis of Helicobacter pylori: why does it work better with acid test meals? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proof-of-concept study on the suitability of 13C-urea as a marker substance for assessment of in vivo behaviour of oral colon-targeted dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Urea-13C: Commercial Suppliers, Purity Standards, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Urea-13C, a stable isotope-labeled compound critical for diagnostic and research applications. This document details commercially available sources, purity standards, and the analytical methodologies used to ensure its quality. Furthermore, it outlines its primary application in the Urea Breath Test for the diagnosis of Helicobacter pylori infection and its broader use in metabolic research.

Commercial Suppliers and Purity Standards of this compound

This compound is available from several reputable suppliers, catering to both research and pharmaceutical development needs. The purity of this compound is a critical parameter, with standards often dictated by the intended application. For diagnostic use, adherence to pharmacopeial standards such as the United States Pharmacopeia (USP) is typically required. Research applications may utilize high-purity grades that are characterized by isotopic enrichment and chemical purity.

Below is a summary of prominent commercial suppliers and the typical purity standards they offer for this compound.

| Supplier | Grade | Isotopic Purity (atom % 13C) | Chemical Purity | Relevant Standards |

| Sigma-Aldrich (Merck) | Research Grade | ≥ 99% | ≥ 99% (CP) | - |

| USP Reference Standard | - | Meets USP specifications | USP | |

| Cambridge Isotope Laboratories, Inc. | Research Grade | 99% | ≥ 98% | - |

| cGMP Grade | 99% | Meets USP specifications | USP, cGMP | |

| Otsuka Pharmaceutical | Pharmaceutical Grade | - | Meets USP specifications | USP |

| Medical Isotopes, Inc. | Research Grade | ≥ 99% | ≥ 98% | - |

| Alsachim | Isotope Labeled Standard | ≥ 99% | - | ISO 17034 |

| Cayman Chemical | Research Grade | ≥ 99% | ≥ 98% | - |

Quality Control and Purity Analysis: Experimental Protocols

The quality of this compound is assessed through a series of analytical tests to determine its chemical purity, isotopic enrichment, and the presence of any impurities. The United States Pharmacopeia (USP) provides a detailed monograph for Urea C 13, outlining specific analytical procedures.[1]

Assay for Chemical Purity (HPLC Method)

This method determines the percentage of this compound in the material.

-

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify this compound. The response of the sample is compared to a USP Urea C 13 Reference Standard (RS).

-

Instrumentation: A liquid chromatograph equipped with a 200-nm UV detector and a 4.6-mm × 25-cm column with 5-µm packing L8 (a robust, general-purpose C18 phase).

-

Mobile Phase: Water or a suitable buffer system.

-

Standard Preparation: A solution of USP Urea C 13 RS is prepared in the mobile phase at a known concentration of about 2 mg/mL.

-

Assay Preparation: A solution of the this compound sample is prepared in the mobile phase to a final concentration of about 2 mg/mL.

-

Procedure:

-

Set the HPLC flow rate to approximately 0.8 mL per minute.

-

Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses for the major peaks.

-

The quantity of this compound is calculated by comparing the peak response of the Assay preparation to that of the Standard preparation.

-

-

Acceptance Criteria: The content of 13CH4N2O is not less than 99.0 percent and not more than 100.5 percent.[1]

Isotopic Purity (GC-MS Method)

This test confirms the enrichment of the 13C isotope.

-

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate urea from the solvent and then determine the relative abundance of the 13C isotope by mass-to-charge ratio.

-

Instrumentation: A gas chromatograph connected to a mass spectrometer. The GC is equipped with a 0.25-mm × 15-m capillary column coated with a 0.1-µm film of phase G47.

-

Sample Preparation: A solution of this compound is prepared in methanol at a concentration of about 12 mg/mL.

-

GC-MS Parameters:

-

Injection Port Temperature: 250°C

-

Detector Temperature: 200°C

-

Transfer Line Temperature: 265°C

-

Carrier Gas: Helium

-

Mass Spectrometer Mode: Single-ion response

-

Electron Energy: 70 eV

-

-

Procedure:

-

Inject approximately 1 µL of the sample solution into the gas chromatograph.

-

Record the total ion chromatogram and acquire mass spectra across the major peak.

-

Measure the peak intensities at mass-to-charge ratios of 60, 61, 62, and 63.

-

The percentage of 13C is calculated based on the relative intensities of these ions.

-

-

Acceptance Criteria: The isotopic purity should be at least 99 atom % 13C for most research and pharmaceutical grades.

Limit of Biuret

This test quantifies the amount of biuret, a common impurity formed during the synthesis of urea.

-

Principle: A colorimetric test where biuret reacts with copper sulfate in an alkaline solution to produce a reddish-violet color. The intensity of the color is proportional to the concentration of biuret.

-

Reagents:

-

Sodium hydroxide solution (10 in 100)

-

Copper sulfate solution (0.5 in 100)

-

Biuret standard solution (approximately 0.033 mg/mL)

-

-

Procedure:

-

Prepare a test solution by dissolving 100.0 mg of this compound in 3 mL of water.

-

To the test solution and 3 mL of the Biuret standard solution, add 3 mL of the sodium hydroxide solution and about 3 drops of the copper sulfate solution.

-

Mix and allow to stand for 5 minutes.

-

Visually compare the color of the test solution to the standard solution.

-

-

Acceptance Criteria: The reddish-violet color in the test solution should not be more intense than that of the standard solution, which corresponds to not more than 0.1% of biuret.[1]

Visualization of Experimental Workflow and Metabolic Pathway

Quality Control Workflow for this compound

The following diagram illustrates the key steps in the quality control testing of a batch of this compound.

The Urea Breath Test: A Metabolic Pathway for H. pylori Detection

The primary clinical application of this compound is in the non-invasive diagnosis of Helicobacter pylori infection. This diagnostic test relies on the enzymatic activity of urease, which is produced in large quantities by H. pylori.

The following diagram illustrates the metabolic pathway of the Urea Breath Test.

Conclusion

This compound is a vital tool in both clinical diagnostics and metabolic research. For professionals in drug development and scientific research, a thorough understanding of its commercial sources, purity standards, and the analytical methods for its quality control is paramount. The well-established Urea Breath Test serves as a prime example of its application, and its use as a tracer in broader metabolic studies continues to provide valuable insights into cellular metabolism. The stringent quality control, as outlined by pharmacopeial standards, ensures the reliability and accuracy of the data generated using this important stable isotope-labeled compound.

References

Methodological & Application

Application Notes and Protocols for the Urea-13C Breath Test in Helicobacter pylori Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Urea-13C Breath Test (UBT), a non-invasive method for the detection of active Helicobacter pylori (H. pylori) infection. The test is based on the ability of the H. pylori enzyme urease to hydrolyze orally administered 13C-labeled urea.[1][2]

Principle of the Test

The this compound Breath Test is a diagnostic procedure to identify active H. pylori infections.[1] The bacterium produces a large amount of the enzyme urease, which breaks down urea into ammonia and carbon dioxide.[2][3] When a patient ingests urea labeled with the non-radioactive isotope Carbon-13 (¹³C), the urease produced by H. pylori in the stomach hydrolyzes the ¹³C-urea. This reaction releases ¹³CO₂, which is then absorbed into the bloodstream, transported to the lungs, and exhaled.[2] The detection of an increased concentration of ¹³CO₂ in the exhaled breath compared to a baseline measurement indicates the presence of an active H. pylori infection.[1]

Biochemical Pathway of Urea Hydrolysis by H. pylori Urease

H. pylori urease catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate then spontaneously decomposes into another molecule of ammonia and carbonic acid.[4] This enzymatic reaction leads to an increase in the pH of the surrounding environment, which helps the bacterium survive in the acidic conditions of the stomach.[3]

Caption: Biochemical pathway of ¹³C-urea breakdown by H. pylori urease.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate test results. The following steps should be strictly adhered to:

-

Fasting: The patient must fast for a minimum of 2-6 hours before the test.[5][6][7] This ensures that the stomach is empty and reduces the risk of false results.

-

Medication Discontinuation:

-

Antibiotics and Bismuth-containing products: Must be discontinued for at least 4 weeks prior to the test.[8]

-

Sucralfate: Should be stopped for at least 2 weeks before the test.[8]

-

Proton Pump Inhibitors (PPIs) and Antacids: These should be discontinued for at least 1-2 weeks before the test as they can suppress H. pylori activity and lead to false-negative results.[6][7][8]

-

-

Smoking: The patient should refrain from smoking for at least 2-6 hours before the test.[8][9]

Test Procedure: A Step-by-Step Guide

The following protocol outlines the administration of the this compound Breath Test.

Caption: Experimental workflow for the this compound Breath Test.

Detailed Steps:

-

Baseline Breath Sample Collection (0-minute):

-

The patient provides a baseline breath sample by exhaling into a collection bag or tube.[5] This sample is crucial for establishing the natural abundance of ¹³CO₂ in the patient's breath.

-

-

Administration of ¹³C-Urea:

-

The patient ingests a ¹³C-urea tablet (typically 50-100 mg) with a glass of water.[5][10]

-

Alternatively, the ¹³C-urea can be dissolved in a solution, often containing citric acid. The citric acid helps to delay gastric emptying, increasing the contact time between the ¹³C-urea and the H. pylori urease.[11][12]

-

-

Waiting Period:

-

Post-Administration Breath Sample Collection:

-

After the waiting period, a second breath sample is collected in a separate bag or tube.[5]

-

Sample Analysis

The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂. The primary methods for analysis are:

-

Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard method for accurately measuring the isotopic ratio.[2]

-

Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS): A more common and less expensive method that is suitable for clinical settings.[1][2]

The result is typically expressed as a "Delta over Baseline" (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio between the baseline and post-administration samples.

Data Presentation and Interpretation

The quantitative data from the this compound Breath Test is summarized below. It is important to note that specific values may vary depending on the test kit manufacturer and the analytical laboratory.

| Parameter | Typical Value/Range | Notes |

| ¹³C-Urea Dosage | 50 mg - 100 mg | The dose can be reduced to improve cost-effectiveness without compromising accuracy.[10] |

| Post-Dose Sample Collection Time | 15 - 30 minutes | A 15-minute collection time has shown high sensitivity and specificity.[10] |

| Cut-off Value (DOB) | 2.5‰ - 5.0‰ | A positive result is indicated when the DOB value exceeds the established cut-off.[10][13][14] |

| Sensitivity | >95% | The test has high sensitivity for detecting active H. pylori infection.[1] |

| Specificity | >95% | The test also demonstrates high specificity, minimizing false-positive results.[1] |

Interpretation of Results:

-

Positive Result: A DOB value above the established cut-off indicates an active H. pylori infection.[14]

-

Negative Result: A DOB value below the cut-off suggests the absence of an active H. pylori infection.

-

Borderline Result: Results that fall close to the cut-off value may require a re-test or confirmation with another diagnostic method.

The quantitative DOB value may also correlate with the bacterial load in the stomach.[15][16] Higher DOB values have been associated with a greater density of H. pylori.[13]

Applications in Research and Drug Development

The this compound Breath Test is a valuable tool in various research and clinical settings:

-

Epidemiological Studies: Its non-invasive nature makes it ideal for large-scale screening of H. pylori prevalence in different populations.[2]

-

Clinical Trials: It is used to confirm H. pylori infection in subjects before enrollment in clinical trials for eradication therapies.

-

Post-Treatment Monitoring: The test is highly effective for assessing the success of eradication therapy. A follow-up test is typically performed at least 4 weeks after the completion of treatment.[8]

-

Drug Development: It serves as a reliable endpoint to evaluate the efficacy of new antimicrobial agents or treatment regimens against H. pylori.

References

- 1. Urea breath test - Wikipedia [en.wikipedia.org]

- 2. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. headwaybio.com [headwaybio.com]

- 6. grupposandonato.it [grupposandonato.it]

- 7. mft.nhs.uk [mft.nhs.uk]

- 8. digestivehealth.org.au [digestivehealth.org.au]

- 9. Urea breath test (UBT) | Sullivan Nicolaides Pathology [snp.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Helicobacter pylori urease for diagnosis of Helicobacter pylori infection: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Qualitative and semi-quantitative value of a modified 13C-urea breath test for identification of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between Quantitative 13C-Urea Breath Test and Helicobacter pylori Treatment Success in a Population-Based Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Correlation between Quantitative 13C-Urea Breath Test and Helicobacter pylori Treatment Success in a Population-Based Cohort | Semantic Scholar [semanticscholar.org]

- 16. Quantitative ¹³C-urea breath test values predict peptic ulcer risk in Helicobacter pylori -infected children: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Isotope Probing with Urea-¹³C in Microbial Ecology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Probing (SIP) is a powerful technique in microbial ecology that allows researchers to trace the flow of specific substrates into the biomass of microorganisms within complex environmental samples. By providing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), and subsequently analyzing labeled biomarkers like DNA, RNA, or phospholipid fatty acids (PLFAs), scientists can identify the specific microbes that are actively metabolizing that substrate.

This document provides detailed application notes and protocols for conducting SIP experiments using ¹³C-labeled urea (Urea-¹³C). Urea is a significant source of nitrogen and, as demonstrated in recent studies, also a potential carbon source for various microbial communities in diverse environments, from agricultural soils to the deep sea. Understanding which microorganisms utilize urea is crucial for comprehending nutrient cycling, assessing the impact of agricultural practices, and potentially discovering novel metabolic pathways relevant to drug development.

Principle of Urea-¹³C Stable Isotope Probing

The core principle of Urea-¹³C SIP lies in providing Urea-¹³C to a microbial community. Microorganisms possessing the enzyme urease hydrolyze urea into ammonia and carbon dioxide. The released ¹³CO₂ can then be fixed by autotrophic or anaplerotic pathways and incorporated into various cellular components, including nucleic acids. As microorganisms replicate, their newly synthesized DNA and RNA will be enriched in ¹³C.

This labeled ("heavy") nucleic acid can be separated from the unlabeled ("light") nucleic acid of the non-utilizing organisms by density gradient ultracentrifugation. Subsequent molecular analyses, such as high-throughput sequencing of 16S rRNA genes (for DNA-SIP) or 16S rRNA (for RNA-SIP), can then identify the microorganisms that have assimilated the carbon from urea.

Application Notes

1. Experimental Design Considerations:

-

Objective: Clearly define the research question. Are you identifying ureolytic organisms, quantifying carbon assimilation from urea, or both?

-

Environment: The protocol will need to be adapted based on the sample matrix (e.g., soil, sediment, water). Soil microcosms are common for terrestrial studies, while incubations of water or sediment are used for aquatic environments.[1]

-

Controls: It is essential to include control experiments. A key control is an incubation with unlabeled (¹²C) urea to account for any changes in the microbial community due to the addition of urea itself, independent of the isotope. A no-substrate control can also be useful.

-

Incubation Time: The duration of the incubation is critical. It needs to be long enough to allow for sufficient incorporation of the ¹³C label into microbial biomass for detection, but short enough to minimize cross-feeding (whereby organisms that did not directly consume the urea incorporate ¹³C by consuming the labeled byproducts of the primary consumers). Time-course experiments are recommended to optimize this parameter.[2]

-

Urea-¹³C Concentration: The concentration of Urea-¹³C should be carefully chosen to be relevant to the natural environment being studied, while also ensuring sufficient labeling. Concentrations can range from nanomolar levels in oligotrophic marine environments to millimolar levels in agricultural soils.[3]

-

Biomarker Choice (DNA vs. RNA):

-

RNA-SIP: RNA has a faster turnover rate than DNA, making it a more sensitive indicator of recent metabolic activity. It is ideal for identifying active, growing populations over short incubation times.

-

DNA-SIP: DNA is more stable and reflects the incorporation of the label into the genomes of replicating organisms. It is suitable for identifying organisms that have undergone cell division using the labeled substrate.

-

2. Data Interpretation:

-

Isotopic Enrichment: The degree of ¹³C enrichment in the "heavy" fractions is a key indicator of substrate assimilation. This can be quantified using techniques like isotope ratio mass spectrometry (IRMS) or inferred from the shift in buoyant density.

-

Community Analysis: High-throughput sequencing of the 16S rRNA gene or other marker genes from both "heavy" and "light" fractions will reveal the taxonomic identity of the urea-utilizing microorganisms.

-

Quantitative SIP (qSIP): For a more quantitative assessment of carbon assimilation rates by different microbial taxa, quantitative stable isotope probing (qSIP) can be employed. This method involves quantifying the abundance of specific taxa in each density gradient fraction.[4]

Experimental Protocols

Protocol 1: Urea-¹³C DNA Stable Isotope Probing (DNA-SIP) in Soil Microcosms

This protocol is a synthesized methodology based on standard DNA-SIP procedures adapted for the use of Urea-¹³C in a soil matrix.

1. Microcosm Setup:

-

Collect fresh soil samples and sieve to remove large debris.

-

Distribute a known amount of soil (e.g., 10 g) into replicate microcosms (e.g., serum bottles).

-

Prepare a sterile solution of Urea-¹³C (e.g., 99 atom % ¹³C). The final concentration in the soil will depend on the research question and soil type, but a starting point could be in the range of 100-500 µg Urea-C per gram of dry soil.

-

Add the Urea-¹³C solution to the soil and mix thoroughly to ensure even distribution. Adjust the moisture content to a desired level (e.g., 60% water-holding capacity).

-

Set up parallel control microcosms with an equivalent amount of unlabeled (¹²C) urea.

-

Incubate the microcosms in the dark at a controlled temperature relevant to the in-situ conditions for a predetermined period (e.g., 7, 14, and 28 days to capture different stages of assimilation).[1]

2. DNA Extraction and Purification:

-

At each sampling time point, collect soil samples from the microcosms.

-

Extract total genomic DNA from the soil using a commercially available kit (e.g., FastDNA™ SPIN Kit for Soil) or a manual method that yields high-purity DNA.

-

Quantify the extracted DNA using a fluorometric method (e.g., Qubit or PicoGreen) to ensure sufficient yield for ultracentrifugation (typically >1 µg).

3. Isopycnic Ultracentrifugation:

-

Prepare a cesium chloride (CsCl) gradient solution with a starting buoyant density of approximately 1.725 g/mL.

-

Add a known amount of the extracted DNA (e.g., 1-5 µg) to the CsCl solution.

-

Transfer the mixture to an ultracentrifuge tube (e.g., 5.1 mL Quick-Seal tubes).

-

Centrifuge at high speed (e.g., 177,000 x g) for an extended period (e.g., 48-60 hours) at a constant temperature (e.g., 20°C) to allow the DNA to band according to its buoyant density.[5]

-

The ¹³C-labeled DNA, being denser, will form a band at a higher buoyant density than the unlabeled ¹²C-DNA.

4. Fractionation and DNA Recovery:

-

Carefully fractionate the CsCl gradient by piercing the bottom of the tube and collecting fractions of a defined volume (e.g., 200-500 µL) into separate tubes.

-

Measure the buoyant density of each fraction using a refractometer.

-

Precipitate the DNA from each fraction using polyethylene glycol (PEG) and glycogen as a carrier.

-

Wash the DNA pellet with 70% ethanol and resuspend it in a small volume of sterile nuclease-free water or TE buffer.

5. Analysis of ¹³C-Enriched DNA:

-

Quantify the DNA in each fraction.

-

Identify the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) fractions based on the buoyant density and DNA distribution in the control (¹²C-urea) gradient.

-

Amplify the 16S rRNA gene from the DNA in the heavy and light fractions using universal bacterial and archaeal primers.

-

Analyze the amplified products using high-throughput sequencing (e.g., Illumina MiSeq or NovaSeq) to determine the microbial community composition.

-

Compare the community composition of the heavy fractions from the ¹³C-urea treatment to the corresponding fractions from the ¹²C-urea control to identify the taxa that actively assimilated carbon from urea.

Protocol 2: Urea-¹³C RNA Stable Isotope Probing (RNA-SIP) in Marine Sediments

This protocol is a synthesized methodology for identifying metabolically active urea-utilizing microorganisms in marine sediments.

1. Microcosm Setup:

-

Collect intact sediment cores from the study site.

-

Inject a sterile solution of Urea-¹³C into the desired sediment depth. A tracer concentration in the nanomolar to low micromolar range is often appropriate for marine environments.[3]

-

Set up parallel control microcosms with unlabeled (¹²C) urea.

-

Incubate the cores at in-situ temperature for a relatively short period (e.g., 24-72 hours) due to the faster turnover of RNA.

2. RNA Extraction and Purification:

-

At the end of the incubation, extrude the sediment core and sample the targeted depth horizon.

-

Immediately extract total RNA from the sediment samples using a kit designed for environmental samples that includes a DNase treatment step to remove contaminating DNA.

-

Assess the quality and quantity of the extracted RNA using a bioanalyzer (e.g., Agilent Bioanalyzer) and a fluorometer.

3. Isopycnic Ultracentrifugation:

-

Prepare a cesium trifluoroacetate (CsTFA) gradient solution, which is often preferred for RNA separation.

-

Add a known amount of total RNA (e.g., 500 ng to 1 µg) to the CsTFA gradient solution.

-

Perform ultracentrifugation at high speed for an extended period (e.g., >60 hours) at a constant temperature.

4. Fractionation and RNA Recovery:

-

Fractionate the gradient as described for DNA-SIP.

-

Precipitate the RNA from each fraction using a suitable method, such as isopropanol precipitation with a co-precipitant.

-

Resuspend the RNA pellet in RNase-free water.

5. Analysis of ¹³C-Enriched RNA:

-

Reverse transcribe the RNA from the heavy and light fractions to cDNA.

-

Amplify the 16S rRNA gene from the cDNA using appropriate primers.

-

Analyze the community composition using high-throughput sequencing.

-

Identify the active urea-assimilating taxa by comparing the communities in the heavy fractions of the ¹³C-urea and ¹²C-urea treatments.

Data Presentation

The following tables summarize key quantitative data from a representative study using Urea-¹³C,¹⁵N in a marine environment. While this study focused on single-cell assimilation, the parameters are informative for designing bulk SIP experiments.

Table 1: Experimental Parameters for Urea-¹³C,¹⁵N Incubation in a Marine Water Column Study [3]

| Parameter | Value |